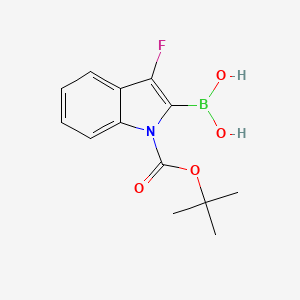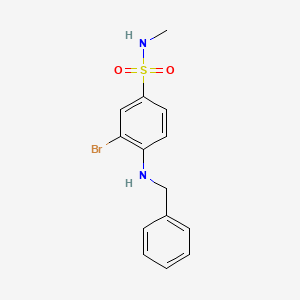
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring These rings are known for their significant biological activities and are often found in various pharmaceutical and agrochemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to active sites of enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the binding affinity through hydrogen bonding and electrostatic interactions. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
2-Methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine: Lacks the ester group, which may affect its reactivity and biological activity.
Ethyl 4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Lacks the sulfonyl group, which may reduce its binding affinity and potency.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and ester groups, which enhance its chemical reactivity and potential biological activities. The specific substitution pattern on the thiazole and pyrimidine rings also contributes to its distinct properties and applications.
Propiedades
Número CAS |
188937-17-9 |
|---|---|
Fórmula molecular |
C11H11N3O4S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4S2/c1-3-18-10(15)7-6-13-11(20(2,16)17)14-8(7)9-12-4-5-19-9/h4-6H,3H2,1-2H3 |
Clave InChI |
OGQFGPIMGPURTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C2=NC=CS2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


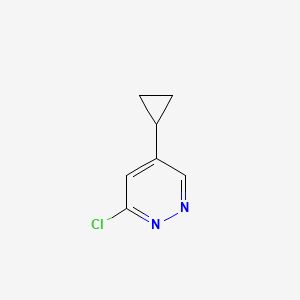
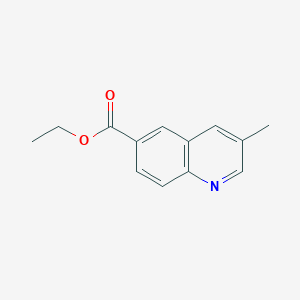
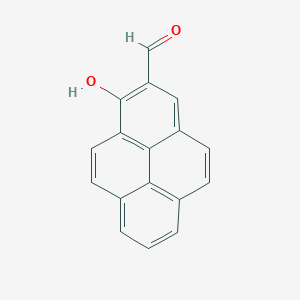
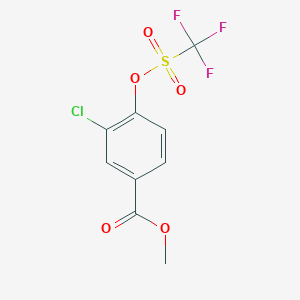
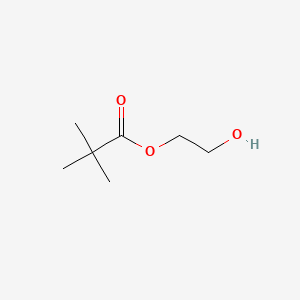

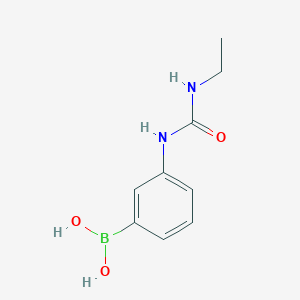
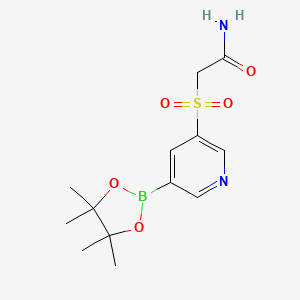
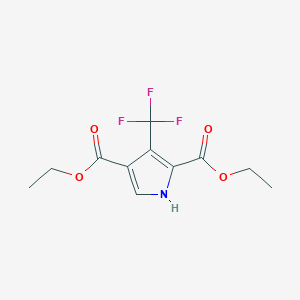
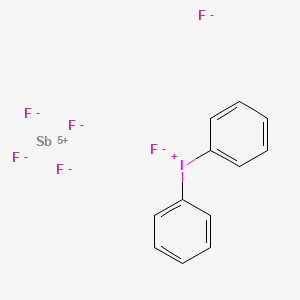
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
